3,3'-Dimethylquercetin

Chinese Name
3,3'-二甲基槲皮素
English Name
3,3'-Dimethylquercetin
标识符
CAS No.
4382-17-6
Molecular Formula
C17H14O7
Molecular Weight
330.2920
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
73%
57/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled57
druglikeness.missing21
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
330.2900
druglikeness.valid
TPSA
TPSA
126.8200
druglikeness.valid
pKa_acidic
pKa_acidic
6.8000
druglikeness.valid
pKa_basic
pKa_basic
-
LogP
LogP
2.3000
druglikeness.valid
LogD
LogD
2.0000
druglikeness.valid
HBA
HBA
7
druglikeness.valid
water_solubility
water_solubility
-
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
-
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
Low
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
Low
druglikeness.valid
bioavailability
bioavailability
-
PPB
PPB
-
VD
VD
-
tissue_distribution
tissue_distribution
-
blood_brain_barrier
blood_brain_barrier
Low
druglikeness.valid
placental_barrier
placental_barrier
Unknown
druglikeness.valid
milk_secretion
milk_secretion
Unknown
druglikeness.valid
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
-
CYP1A2_substrate
CYP1A2_substrate
No
druglikeness.valid
CYP1A2_inhibitor
CYP1A2_inhibitor
Yes
druglikeness.valid
CYP2C9_substrate
CYP2C9_substrate
No
druglikeness.valid
CYP2C9_inhibitor
CYP2C9_inhibitor
Yes
druglikeness.valid
CYP2C19_substrate
CYP2C19_substrate
No
druglikeness.valid
CYP2C19_inhibitor
CYP2C19_inhibitor
Unknown
druglikeness.valid
CYP2D6_substrate
CYP2D6_substrate
No
druglikeness.valid
CYP2D6_inhibitor
CYP2D6_inhibitor
Unknown
druglikeness.valid
CYP3A4_substrate
CYP3A4_substrate
No
druglikeness.valid
CYP3A4_inhibitor
CYP3A4_inhibitor
Yes
druglikeness.valid
UGT1A1_substrate
UGT1A1_substrate
Yes
druglikeness.valid
UGT1A3_substrate
UGT1A3_substrate
Unknown
druglikeness.valid
UGT1A4_substrate
UGT1A4_substrate
Unknown
druglikeness.valid
UGT1A6_substrate
UGT1A6_substrate
Yes
druglikeness.valid
UGT1A9_substrate
UGT1A9_substrate
Yes
druglikeness.valid
Ames_test
Ames_test
Unknown
druglikeness.valid
micronucleus_test
micronucleus_test
Unknown
druglikeness.valid
chromosomal_aberration
chromosomal_aberration
Unknown
druglikeness.valid
DNA_damage
DNA_damage
Unknown
druglikeness.valid
carcinogenicity
carcinogenicity
No
druglikeness.valid
LD50_oral
LD50_oral
-
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
No
druglikeness.valid
cardiotoxicity
cardiotoxicity
No
druglikeness.valid
nephrotoxicity
nephrotoxicity
No
druglikeness.valid
neurotoxicity
neurotoxicity
No
druglikeness.valid
hERG_inhibition
hERG_inhibition
No
druglikeness.valid
Pgp_substrate
Pgp_substrate
Unknown
druglikeness.valid
Pgp_inhibitor
Pgp_inhibitor
Yes
druglikeness.valid
BCRP_substrate
BCRP_substrate
Unknown
druglikeness.valid
BCRP_inhibitor
BCRP_inhibitor
Unknown
druglikeness.valid
OATP1B1_substrate
OATP1B1_substrate
Unknown
druglikeness.valid
OATP1B1_inhibitor
OATP1B1_inhibitor
Unknown
druglikeness.valid
OATP1B3_substrate
OATP1B3_substrate
Unknown
druglikeness.valid
OATP1B3_inhibitor
OATP1B3_inhibitor
Unknown
druglikeness.valid
drug_induced_liver_injury
drug_induced_liver_injury
Low Risk
druglikeness.valid
QT_prolongation
QT_prolongation
No
druglikeness.valid
skin_sensitization
skin_sensitization
No
druglikeness.valid
respiratory_toxicity
respiratory_toxicity
No
druglikeness.valid
reproductive_toxicity
reproductive_toxicity
No
druglikeness.valid
Peff
Peff
-
Syn_Accessibility
Syn_Accessibility
-
MRTD
MRTD
-
Skin_Sens
Skin_Sens
No
druglikeness.valid
Resp_Sens
Resp_Sens
No
druglikeness.valid
Photo_tox
Photo_tox
No
druglikeness.valid
Ser_ALK
Ser_ALK
-
Ser_GGT
Ser_GGT
-
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
-
Ser_ALT
Ser_ALT
-
druglikeness.quickNavigation
Related Diseases
阿尔茨海默病
Alzheimer's Disease
Corresponding Targets:
2型糖尿病
Type 2 Diabetes Mellitus
Corresponding Targets:
非酒精性脂肪性肝病
Non-alcoholic fatty liver disease
Corresponding Targets:
类风湿关节炎
Rheumatoid arthritis
Corresponding Targets:
结直肠癌
Colorectal Cancer
Corresponding Targets:
Plant Sources
No plant sources
相关化合物

Ginsenoyne K
Ginsenoyne K
CAS号:141947-42-4
分子式:C17H24O3
分子量:276.3760

9-Deoxygoniopypyrone
9-Deoxygoniopypyrone
CAS号:136685-37-5
分子式:C13H14O4
分子量:234.2510

Dregeoside A11
Dregeoside A11
CAS号:89020-11-1
分子式:C55H88O22
分子量:1101.2900

11α,12α-Epoxy-3β,23-dihydroxy-30-norolean-20(29)-en-28,13β-olide
11α,12α-Epoxy-3β,23-dihydroxy-30-norolean-20(29)-en-28,13β-olide
CAS号:186140-36-3
分子式:C29H42O5
分子量:470.6500

Maoyerabdosin
Maoyerabdosin
CAS号:90468-72-7
分子式:C24H36O9
分子量:468.5430

16-Nor-15-oxodehydroabietic acid
16-Nor-15-oxodehydroabietic acid
CAS号:200813-31-6
分子式:C19H24O3
分子量:300.3980